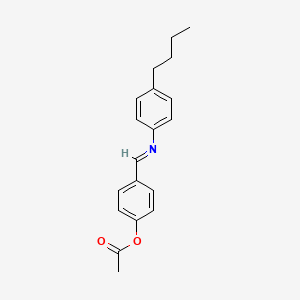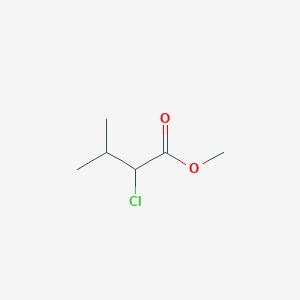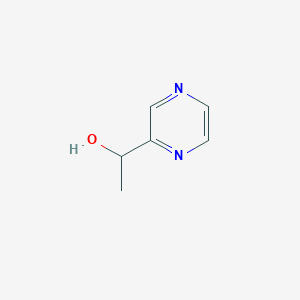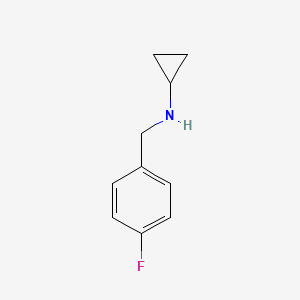![molecular formula C10H10ClNO3 B1362956 2-[(4-chlorobenzoyl)amino]propanoic Acid CAS No. 108462-95-9](/img/structure/B1362956.png)
2-[(4-chlorobenzoyl)amino]propanoic Acid
Overview
Description
2-[(4-chlorobenzoyl)amino]propanoic Acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubility and Thermodynamic Modelling
2-Amino-4-chlorobenzoic acid, a related compound to 2-[(4-chlorobenzoyl)amino]propanoic acid, shows varied solubility in different organic solvents. This solubility is influenced by temperature, and the study of these properties is vital for optimizing its purification process, which is crucial in various scientific applications (Li et al., 2017).
Crystal Structure Analysis
The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing important insights into its molecular arrangement. This is significant for understanding the chemical properties and potential applications in materials science (Kumar et al., 2017).
Fluorescence Derivatisation for Biological Assays
In the field of biochemistry, 3-(Naphthalen-1-ylamino)propanoic acid, a compound similar to this compound, has been used for fluorescence derivatisation of amino acids. This application is particularly useful in biological assays due to the strong fluorescence properties of the derivatives (Frade et al., 2007).
Modification of Hydrogels for Medical Applications
The modification of hydrogels with compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid demonstrates increased thermal stability and promising biological activities. Such modified hydrogels have potential applications in the medical field, particularly in drug delivery systems (Aly & El-Mohdy, 2015).
Anticancer Activity of Derivatives
Some derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, a compound structurally related to this compound, show significant anticancer activities. This highlights the potential use of such compounds in the development of new anticancer drugs (Saad & Moustafa, 2011).
Mechanism of Action
Target of Action
The primary targets of the compound 2-[(4-chlorobenzoyl)amino]propanoic Acid, also known as DL-Alanine, N-(4-chlorobenzoyl)-, are currently under investigation . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
Biochemical Pathways
The compound is being studied for its potential effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . The compound is being studied for its potential effects on various cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
Biochemical Analysis
Biochemical Properties
2-[(4-chlorobenzoyl)amino]propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The inhibition of these enzymes by this compound can lead to alterations in protein metabolism and cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studiedFor example, in certain cancer cell lines, this compound has been reported to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in signal transduction pathways . By inhibiting these kinases, this compound can disrupt cellular signaling and alter cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of various metabolites, which may have distinct biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its intracellular targets . Additionally, it can bind to plasma proteins, which can influence its distribution and bioavailability in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components . Post-translational modifications, such as phosphorylation or acetylation, can also affect its localization and activity, directing it to specific organelles or subcellular structures.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYAHPMLSAGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369540 | |
| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108462-95-9 | |
| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


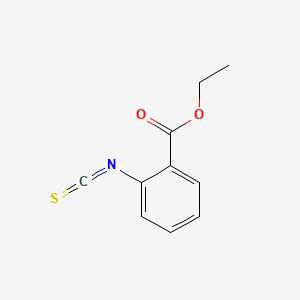


![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)

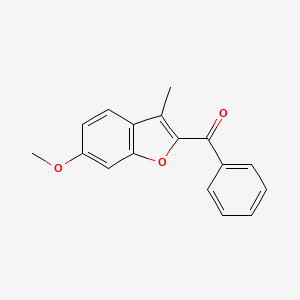
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)
